![molecular formula C11H10ClN3O3 B12641391 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-(2-chloro-5-nitrophenoxy)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole typically involves a multi-step process. One common method starts with the preparation of 2-chloro-5-nitrophenol, which is then reacted with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is further reacted with hydrazine hydrate to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with target proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[2-(2-chloro-5-methoxyphenoxy)ethyl]-1H-pyrazole: Contains a methoxy group instead of a nitro group.
1-[2-(2-chloro-5-fluorophenoxy)ethyl]-1H-pyrazole: Features a fluorine atom in place of the nitro group.
Uniqueness: 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H10ClN3O3 |
|---|---|
Molekulargewicht |
267.67 g/mol |
IUPAC-Name |
1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyrazole |
InChI |
InChI=1S/C11H10ClN3O3/c12-10-3-2-9(15(16)17)8-11(10)18-7-6-14-5-1-4-13-14/h1-5,8H,6-7H2 |
InChI-Schlüssel |
HWVNQPHLABVCKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
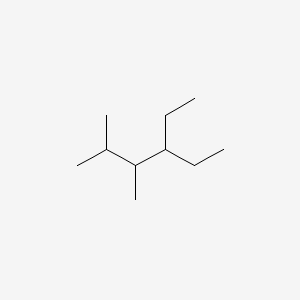
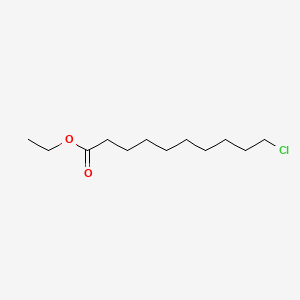
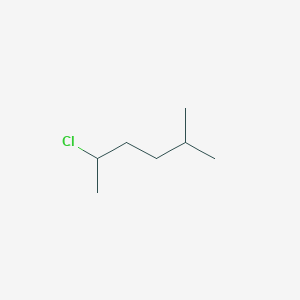
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
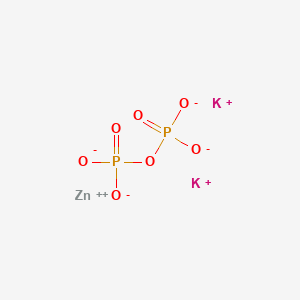
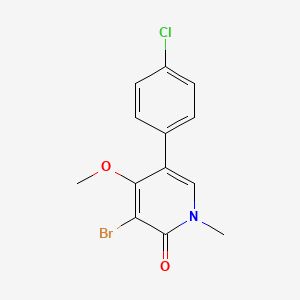
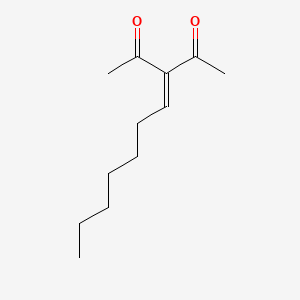
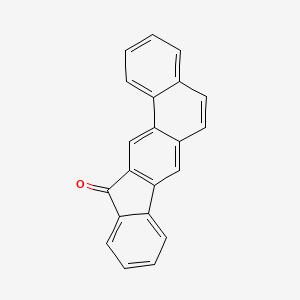
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
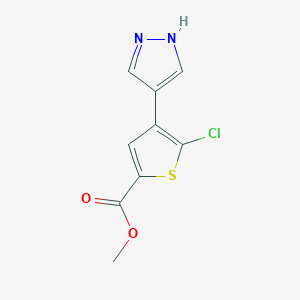
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

